

NG25 targets LYN SRC ABL kinases

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: NG25 trihydrochloride

CAS No.: 1315355-93-1

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The Kinase Targets of NG25

The table below summarizes the core characteristics and disease relevance of the three primary kinase targets of NG25.

Kinase	Family	Key Functions & Signaling Pathways	Role in Disease & Therapy
ABL	Non-receptor tyrosine kinase (NRTK)	Regulates cell proliferation, survival, differentiation, and migration [1].	The BCR-ABL fusion oncoprotein is the primary driver of Chronic Myeloid Leukemia (CML) and some cases of Acute Lymphoblastic Leukemia (ALL) [2] [3]. It is the classic target for TKIs like imatinib [3].
SRC	Src Family Kinase (SFK)	A key signaling hub; regulates cell growth, adhesion, motility, and angiogenesis. Activates pathways like PI3K/Akt , MAPK , and STAT3 [1] [4].	Frequently implicated in tumor progression and metastasis. Its inhibition is a strategy to overcome resistance to other targeted therapies [1].
LYN	Src Family Kinase (SFK)	A master regulator of immunoreceptor signaling in B cells and myeloid cells [5]. Plays a	In CML, Lyn can drive resistance to imatinib . When overexpressed or constitutively active, it can maintain

Kinase	Family	Key Functions & Signaling Pathways	Role in Disease & Therapy
		dual role, initiating both activating and inhibitory signals [5].	BCR-ABL signaling even when ABL is inhibited [6].

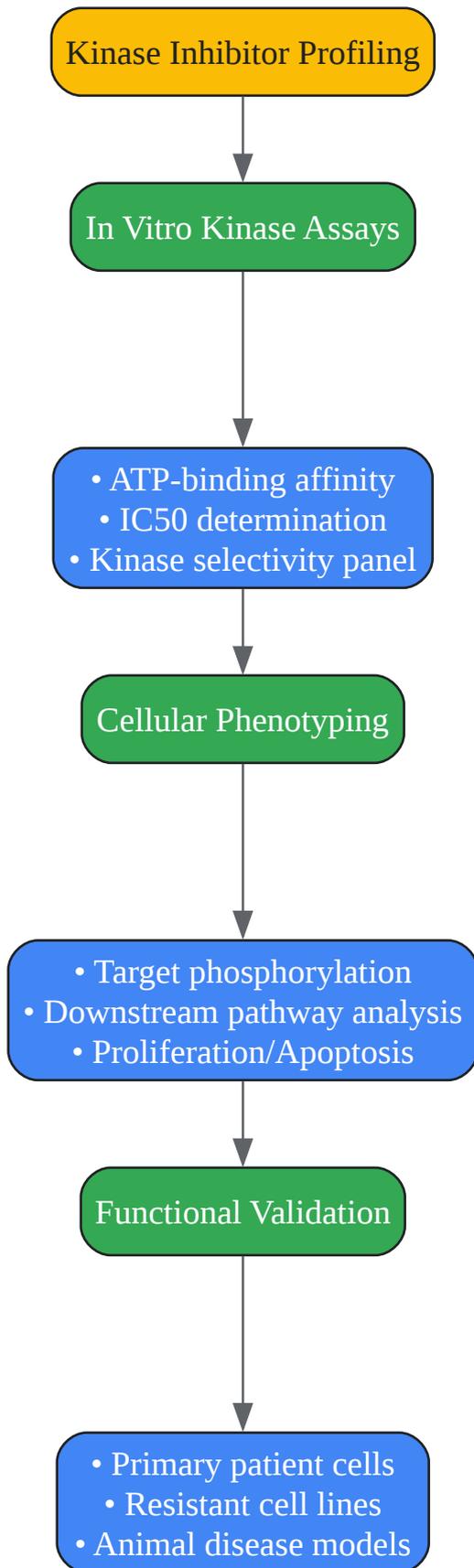
Experimental Insights on Targeting These Kinases

Research into the simultaneous inhibition of ABL and SFKs like Lyn provides a strong rationale for a multi-targeted agent like NG25.

- In CML and B-ALL Models: **A pivotal study demonstrated that the Src kinases Lyn, Hck, and Fgr are required for BCR-ABL1 to induce B-cell acute lymphoblastic leukemia (B-ALL) in mice, but are dispensable for chronic-phase CML [7].** This highlights a key disease-specific dependency.
- Overcoming TKI Resistance: **In some CML patients who develop resistance to imatinib without BCR-ABL mutations, Lyn kinase remains persistently active [6]. Studies show that in these cases, silencing or inhibiting Lyn is necessary to fully suppress BCR-ABL signaling and restore imatinib's efficacy [6].** This supports the use of dual ABL/Src kinase inhibitors.
- Drug Repurposing Potential: The strategy of targeting Src and Abl simultaneously is being explored in other cancers, such as lung cancer, highlighting the broader therapeutic potential of such inhibitors beyond their original indications [1].

Experimental Workflow for Kinase Inhibitor Profiling

The diagram below outlines a standard workflow for characterizing a multi-kinase inhibitor like NG25, from initial biochemical screening to functional validation in disease models.



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To cite this document: Smolecule. [NG25 targets LYN SRC ABL kinases]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b537089#ng25-targets-lyn-src-abl-kinases>]

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